5-(2-Bromoacetyl)-1-methylindolin-2-one

Anticancer Kinase inhibition Breast cancer

Generic indolinones fail to deliver consistent covalent target engagement and reproducible potency. 5-(2-Bromoacetyl)-1-methylindolin-2-one solves this with a bifunctional oxindole scaffold combining a kinase-recognition motif with an electrophilic bromoacetyl warhead for irreversible cysteine binding. - Antiproliferative IC50: MCF-7 15.4 µM, A549 12.3 µM, HeLa 10.5 µM, HCT116 8.7 µM - ≥98% purity, suitable for SAR campaigns & covalent probe synthesis - Ready-to-ship from ISO-certified facilities with full analytical documentation (NMR, HPLC, MS)

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 1094318-21-4
Cat. No. B1373490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoacetyl)-1-methylindolin-2-one
CAS1094318-21-4
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)C(=O)CBr
InChIInChI=1S/C11H10BrNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3
InChIKeyAFJRFOAVZNECKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromoacetyl)-1-methylindolin-2-one (CAS 1094318-21-4) Procurement Overview: Synthetic Utility and Antiproliferative Data


5-(2-Bromoacetyl)-1-methylindolin-2-one is a synthetic indolinone derivative featuring a bromoacetyl moiety at the 5-position and a methyl group at the 1-position. With a molecular weight of 268.11 g/mol and molecular formula C11H10BrNO2, this compound serves as a bifunctional intermediate, combining an oxindole scaffold for kinase binding with an electrophilic bromoacetyl 'warhead' capable of covalent target engagement. The compound is commercially available at purities ≥95% to ≥98% and has demonstrated antiproliferative activity against multiple cancer cell lines, with reported IC50 values ranging from 8.7 to 15.4 µM. [1]

Workflow Covalent kinase inhibitor design and SAR campaigns
Selection Context Bifunctional intermediate with oxindole scaffold and electrophilic warhead
Reported Activity Cell-model endpoint review across multiple cancer cell lines

Why 5-(2-Bromoacetyl)-1-methylindolin-2-one (CAS 1094318-21-4) Cannot Be Readily Substituted


Generic substitution of this compound with alternative indolinones or oxindoles fails because the specific combination of the 1-methyl substitution and the 5-bromoacetyl group imparts a unique reactivity profile and biological potency that is not replicated across the class. The 1-methyl group alters the electronic and steric properties of the oxindole core, influencing binding affinity to kinase ATP pockets, while the bromoacetyl moiety provides a covalent 'warhead' for irreversible target engagement. In contrast, non-brominated or differently substituted analogs lack this covalent potential, and alternative bromoacetyl oxindoles such as 5-(Bromoacetyl)-2-oxoindoline (CAS 105316-98-1) exhibit different molecular weight (254.08 g/mol vs 268.11 g/mol) and altered pharmacokinetic properties due to the absence of the N-methyl group. Direct antiproliferative data for 5-(2-Bromoacetyl)-1-methylindolin-2-one against MCF-7 (IC50 15.4 µM), A549 (IC50 12.3 µM), HeLa (IC50 10.5 µM), and HCT116 (IC50 8.7 µM) cell lines establishes a quantifiable activity baseline that cannot be assumed for other indolinone derivatives.

!
Covalent warhead mismatch Non-brominated or differently substituted indolinones lack the electrophilic warhead, so target engagement profile may differ substantially.
!
Physicochemical shift N-methyl group absence alters lipophilicity and membrane permeability; 5-(Bromoacetyl)-2-oxoindoline may show different cell-model distribution.
!
Activity baseline not transferable Antiproliferative endpoints observed for this compound cannot be assumed for other indolinone derivatives without specific review.

5-(2-Bromoacetyl)-1-methylindolin-2-one (CAS 1094318-21-4) Quantitative Differentiation Data


5-(2-Bromoacetyl)-1-methylindolin-2-one Exhibits Potent Antiproliferative Activity Against Breast Cancer Cells

5-(2-Bromoacetyl)-1-methylindolin-2-one inhibits the proliferation of MCF-7 breast cancer cells with an IC50 of 15.4 µM, as demonstrated by cell viability assays. This activity is attributed to estrogen receptor inhibition.

MCF-7 Antiproliferative
Reported
IC50 15.4 µM
Supports breast cancer cell-model endpoint review
Data to verify; comparator data not available in same study
Anticancer Kinase inhibition Breast cancer

5-(2-Bromoacetyl)-1-methylindolin-2-one Demonstrates Cytotoxicity Against Lung Adenocarcinoma Cells

In A549 lung adenocarcinoma cells, 5-(2-Bromoacetyl)-1-methylindolin-2-one reduces cell proliferation with an IC50 of 12.3 µM and induces apoptosis via caspase pathway activation.

A549 Cytotoxicity
Reported
IC50 12.3 µM
Supports apoptosis pathway-response interpretation
Caspase activation context; source-specific review needed
Lung cancer Apoptosis Caspase activation

5-(2-Bromoacetyl)-1-methylindolin-2-one Arrests Cell Cycle in Cervical Cancer Cells

Treatment of HeLa cervical cancer cells with 5-(2-Bromoacetyl)-1-methylindolin-2-one results in cell cycle arrest at the G2/M phase and an IC50 of 10.5 µM.

HeLa Cell Cycle Arrest
Reported
IC50 10.5 µM
Supports G2/M arrest endpoint context
Mechanism distinguishes from other indolinones
Cervical cancer Cell cycle G2/M arrest

5-(2-Bromoacetyl)-1-methylindolin-2-one Inhibits Colorectal Cancer Cell Proliferation

5-(2-Bromoacetyl)-1-methylindolin-2-one inhibits the proliferation of HCT116 colorectal cancer cells with an IC50 of 8.7 µM.

HCT116 Proliferation
Reported
IC50 8.7 µM
Supports colorectal cancer cell-model endpoint review
Lowest IC50 among tested lines; data to verify
Colorectal cancer Proliferation HCT116

Structural and Reactivity Differentiation: 1-Methyl Substitution Enhances Lipophilicity and Kinase Binding Potential

5-(2-Bromoacetyl)-1-methylindolin-2-one (MW 268.11, XLogP3-AA 1.4) differs from 5-(Bromoacetyl)-2-oxoindoline (CAS 105316-98-1; MW 254.08, XLogP3-AA ~0.7) by the presence of an N-methyl group, which increases molecular weight by ~14 Da and enhances lipophilicity by ~0.7 log units. This substitution alters passive membrane permeability and target binding kinetics. [1] [2]

Physicochemical Differentiation
Head-to-head
MW +14.03 g/mol; XLogP3-AA +0.7
N-methyl group alters permeability and target binding kinetics
Vs. 5-(Bromoacetyl)-2-oxoindoline; computed properties
Medicinal chemistry SAR Lipophilicity

Covalent Warhead Potential: Bromoacetyl Moiety Enables Irreversible Target Engagement

The bromoacetyl group of 5-(2-Bromoacetyl)-1-methylindolin-2-one serves as an electrophilic 'warhead' capable of forming covalent bonds with nucleophilic cysteine residues in kinase active sites, enabling irreversible inhibition. This is a class-level feature shared with other α-haloacetyl oxindoles but distinguishes this compound from reversible indolinone inhibitors such as Sunitinib. [1]

Covalent Warhead Potential
Class-level
Bromoacetyl warhead present
Supports irreversible target engagement research context
Class-level inference; distinguishes from reversible inhibitors
Covalent inhibitor Kinase Chemical probe

5-(2-Bromoacetyl)-1-methylindolin-2-one (CAS 1094318-21-4) Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Development

The bromoacetyl warhead and oxindole core make 5-(2-Bromoacetyl)-1-methylindolin-2-one a strategic starting material for synthesizing targeted covalent kinase inhibitors. Researchers can leverage its electrophilic moiety to irreversibly bind cysteine residues in kinase ATP pockets, a strategy distinct from reversible inhibitors. The compound's demonstrated antiproliferative activity against MCF-7, A549, HeLa, and HCT116 cell lines (IC50 8.7–15.4 µM) supports its use in early-stage anticancer SAR campaigns.

Chemical Biology: Covalent Probe Synthesis

5-(2-Bromoacetyl)-1-methylindolin-2-one can be elaborated into affinity probes for target identification and validation. The bromoacetyl group enables covalent labeling of target proteins, while the indolinone core provides affinity for kinase and phosphatase families. This bifunctional reactivity is essential for pull-down experiments and activity-based protein profiling (ABPP). [1]

Synthetic Chemistry: Intermediate for Meridianin Analogs

As an N-methylated bromoacetyl oxindole, this compound serves as a precursor for synthesizing Meridianin-inspired kinase inhibitors. The 1-methyl group differentiates it from non-methylated oxindoles, allowing exploration of steric and electronic effects on kinase selectivity and potency. [1]

Anticancer Drug Discovery: Lead Optimization

The compound's antiproliferative IC50 values across breast, lung, cervical, and colorectal cancer cell lines (8.7–15.4 µM) provide a quantitative benchmark for structure-activity relationship (SAR) studies. Researchers can use this compound as a reference point to evaluate the potency of newly synthesized derivatives and optimize substituents for improved activity and selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor development
Covalent warhead design context
Irreversible target engagement review
Chemical probe synthesis
Bifunctional reactivity profile
Activity-based protein profiling context
Meridianin analog synthesis
N-methylated oxindole scaffold
Steric/electronic selectivity review
Cell-model SAR studies
Cell-model endpoint review
Antiproliferative endpoint interpretation

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20 linked technical documents
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